![molecular formula C8H7N3O2 B1344490 (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol CAS No. 187970-01-0](/img/structure/B1344490.png)
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
Overview
Description
“(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound that belongs to the class of aromatic heterocyclic compounds known as 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Scientific Research Applications
Synthesis and Characterization
One of the primary scientific research applications of compounds related to (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol involves their synthesis and characterization. For instance, efficient one-pot three-component reactions have been developed for synthesizing (5-Aryl-1,3,4-Oxadiazol-2-Yl)(Pyridin-2-Yl)Methanol derivatives. These reactions offer a straightforward approach to obtaining novel derivatives with potential applications in various fields, including materials science and pharmaceuticals (Souldozi, 2015).
Antimicrobial and Antimycobacterial Activities
Compounds structurally related to this compound have shown promising antimicrobial and antimycobacterial activities. Research has demonstrated that nicotinic acid hydrazide derivatives, which share a similar structural motif, exhibit significant activity against a range of microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and mycobacteria (R.V.Sidhaye et al., 2011).
Anticancer Activity
Another area of interest is the investigation of anticancer activities associated with 1,2,4-oxadiazole derivatives. Studies have focused on designing, synthesizing, and evaluating the anticancer potential of these compounds. Some derivatives have shown promising results against various cancer cell lines, highlighting the potential of this compound analogs in oncological research and therapy development (Ankur Vaidya et al., 2020).
Coordination Polymers and Material Science
The structural versatility of this compound and related compounds makes them suitable ligands for the synthesis of coordination polymers. These polymers have been explored for their unique properties and potential applications in material science, including catalysis, luminescence, and as components in electronic devices. The synthesis and characterization of such coordination polymers can lead to new materials with tailored properties for specific applications (Guoxia Jin et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol are currently unknown. The compound belongs to the 1,2,4-oxadiazole class of compounds, which have been found to exhibit a wide range of biological activities . .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the diverse biological activities of 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Future Directions
The future directions for “(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol” and similar compounds could involve further exploration of their therapeutic potential. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Biochemical Analysis
Biochemical Properties
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting processes like DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis (programmed cell death). By modulating these pathways, the compound can induce or inhibit apoptosis, depending on the context. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors. These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by liver enzymes, leading to the production of metabolites that can influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
properties
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOWYYRLFDMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649254 | |
Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187970-01-0 | |
Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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